Ro 41-0960

Descripción general

Descripción

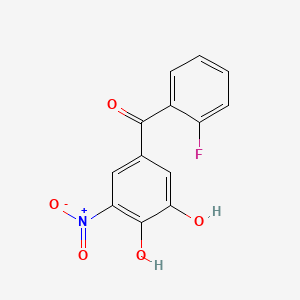

Ro 41-0960, también conocido como 2′-Fluoro-3,4-dihidroxi-5-nitrobenzofenona, es un compuesto sintético que actúa como un inhibidor específico de la enzima catecol-O-metiltransferasa (COMT). Esta enzima está involucrada en el metabolismo de las catecolaminas, como la dopamina, la epinefrina y la norepinefrina. Al inhibir la COMT, this compound juega un papel crucial en la modulación de los niveles de estos neurotransmisores en el cerebro y los tejidos periféricos .

Aplicaciones Científicas De Investigación

Ro 41-0960 tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como una herramienta para estudiar la inhibición de la catecol-O-metiltransferasa y sus efectos en el metabolismo de las catecolaminas.

Biología: Empleado en la investigación sobre la regulación de neurotransmisores y su impacto en varios procesos fisiológicos.

Medicina: Investigado por sus posibles efectos terapéuticos en afecciones como la enfermedad de Parkinson, donde la modulación de los niveles de dopamina es crucial.

Mecanismo De Acción

Ro 41-0960 ejerce sus efectos uniéndose al sitio catalítico de la catecol-O-metiltransferasa, inhibiendo así su actividad de metilación. Esta inhibición previene la descomposición de las catecolaminas, lo que lleva a un aumento de los niveles de estos neurotransmisores en el cerebro y los tejidos periféricos. Los objetivos moleculares y las vías involucradas incluyen los sistemas dopaminérgico y adrenérgico, que juegan papeles clave en la regulación del estado de ánimo, el control motor y la función cardiovascular .

Análisis Bioquímico

Biochemical Properties

Ro 41-0960 functions as a specific and synthetic inhibitor of the enzyme catechol-O-methyltransferase (COMT). It binds to the catalytic site of COMT, thereby inhibiting its methylation activity . This inhibition prevents the methylation of catecholamines, which are crucial neurotransmitters in the central nervous system. By inhibiting COMT, this compound increases the levels of these neurotransmitters, thereby influencing various biochemical pathways. Additionally, this compound has been shown to interact with other biomolecules, such as dopamine and its metabolites, affecting their metabolism and function .

Cellular Effects

This compound has been observed to exert significant effects on various cell types and cellular processes. In dopaminergic neurons, this compound prevents neuron loss induced by L-DOPA, a common treatment for Parkinson’s disease . This compound also influences cell signaling pathways by modulating the levels of catecholamines, which are key signaling molecules. Furthermore, this compound affects gene expression and cellular metabolism by altering the availability of neurotransmitters and their metabolites . These cellular effects highlight the potential therapeutic applications of this compound in neurodegenerative diseases and other conditions involving catecholamine dysregulation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the catalytic site of catechol-O-methyltransferase (COMT), thereby inhibiting the enzyme’s activity . This binding prevents the methylation of catecholamines, leading to increased levels of these neurotransmitters. The inhibition of COMT by this compound also affects the metabolism of dopamine and its metabolites, resulting in altered neurotransmitter dynamics . Additionally, this compound has been shown to reduce fibroid volume in animal models, indicating its potential therapeutic effects beyond the central nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has been shown to be stable under specific storage conditions, such as protection from light and storage at 2-8°C . Over time, this compound maintains its inhibitory effects on COMT, leading to sustained increases in catecholamine levels. Long-term studies have demonstrated that this compound can effectively prevent dopaminergic neuron loss and reduce fibroid volume in animal models . These findings suggest that this compound has stable and lasting effects in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits COMT activity and increases catecholamine levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as increased oxidative stress and potential damage to dopaminergic neurons . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound for therapeutic applications to minimize potential side effects while maximizing its beneficial effects.

Metabolic Pathways

This compound is involved in the metabolic pathways of catecholamines, primarily through its inhibition of catechol-O-methyltransferase (COMT). By preventing the methylation of catecholamines, this compound increases the levels of these neurotransmitters and their metabolites . This inhibition affects the metabolic flux of catecholamines, leading to altered levels of dopamine, norepinephrine, and their respective metabolites . Additionally, this compound interacts with other enzymes and cofactors involved in catecholamine metabolism, further influencing the overall metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound has been shown to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound is also distributed to other tissues, such as the liver and kidneys, where it interacts with COMT and other biomolecules . The transport and distribution of this compound are influenced by its chemical properties, such as solubility and stability, which affect its localization and accumulation within different tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting intracellular compartments where catechol-O-methyltransferase (COMT) is active. The compound has been observed to localize within the cytoplasm and nucleus of cells, where it interacts with COMT and other biomolecules . This subcellular localization is crucial for the inhibitory effects of this compound on COMT activity and the subsequent modulation of catecholamine levels . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Métodos De Preparación

La síntesis de Ro 41-0960 implica varios pasos, comenzando con la preparación de la estructura principal de benzofenona. La ruta sintética generalmente incluye los siguientes pasos:

Nitración: Introducción de un grupo nitro al anillo de benceno.

Fluoración: Sustitución de un átomo de hidrógeno por un átomo de flúor.

Hidroxilación: Introducción de grupos hidroxilo al anillo de benceno.

Reacción de Acoplamiento: Formación de la estructura de benzofenona a través de una reacción de acoplamiento entre los anillos de benceno fluorados y nitrados.

Las condiciones de reacción para estos pasos a menudo implican el uso de ácidos fuertes, bases y disolventes orgánicos. Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala .

Análisis De Reacciones Químicas

Ro 41-0960 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo en el anillo de benceno se pueden oxidar para formar quinonas.

Reducción: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.

Sustitución: El átomo de flúor se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el gas hidrógeno con un catalizador de paladio y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones incluyen quinonas, derivados de aminas y benzofenonas sustituidas .

Comparación Con Compuestos Similares

Ro 41-0960 es único entre los inhibidores de la COMT debido a su afinidad de unión específica y su potencia inhibitoria. Compuestos similares incluyen:

Tolcapone: Otro inhibidor de la COMT utilizado en el tratamiento de la enfermedad de Parkinson.

Entacapone: Un inhibidor de la COMT que a menudo se usa en combinación con otros medicamentos para la enfermedad de Parkinson.

Nitecapone: Un inhibidor de la COMT menos comúnmente utilizado con propiedades similares.

En comparación con estos compuestos, this compound ha mostrado ventajas distintas en términos de selectividad y eficacia en estudios preclínicos .

Propiedades

IUPAC Name |

(3,4-dihydroxy-5-nitrophenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO5/c14-9-4-2-1-3-8(9)12(17)7-5-10(15(19)20)13(18)11(16)6-7/h1-6,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPAUNZYTYHKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154812 | |

| Record name | (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463486 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

125628-97-9 | |

| Record name | (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125628-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 41-0960 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125628979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-41-0960 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXV6U29ZOI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ro 41-0960 acts as a potent and selective inhibitor of the enzyme catechol-O-methyltransferase (COMT). [, , , , ]

ANone: COMT inhibition by this compound leads to:

- Increased levels of catecholamines: COMT normally breaks down catecholamines like dopamine. Inhibition of COMT results in higher levels of these neurotransmitters in the brain and other tissues. [, , ]

- Reduced formation of 3-O-methyldopa (3-OMD): 3-OMD is a major metabolite of levodopa (L-dopa) produced by COMT. This compound reduces 3-OMD levels, potentially enhancing the therapeutic effects of L-dopa in Parkinson's disease. [, ]

- Modulation of estrogen metabolism: this compound can influence the levels of catechol estrogens, potentially impacting estrogen-related processes and conditions. [, , ]

A: The molecular formula of this compound is C13H8FNO5, and its molecular weight is 277.2 g/mol. [, ]

A: While specific spectroscopic data may vary based on the study, techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical detection have been used to characterize and quantify this compound and its metabolites. [, , , ]

A: this compound is primarily an enzyme inhibitor and does not inherently possess catalytic properties. Its activity revolves around blocking the catalytic function of COMT. [, , ]

A: While specific applications of computational chemistry and modeling are not detailed in the provided research, molecular topology studies have been conducted to identify novel compounds with similar activity profiles, suggesting the potential for using these techniques in further research on this compound. [, ]

A: Research indicates that this compound has been successfully radiolabeled with fluorine-18 ([18F]) for use in PET studies, demonstrating its compatibility with specific formulations and its potential for in vivo imaging. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.